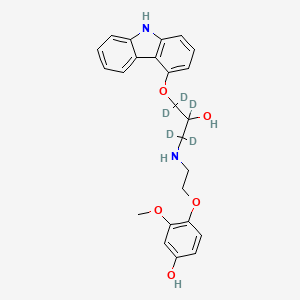

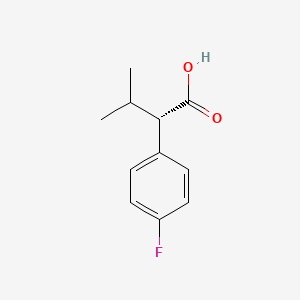

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid

概要

説明

Synthesis Analysis

The synthesis of this compound, particularly its enantiomer (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, has been achieved through a technically feasible route starting from 4-fluorophenylacetic acid, with an overall yield of 80%. Asymmetric hydrogenation of the unsaturated acid in the presence of ruthenium(II) carboxylato complexes containing chiral atropisomeric diphosphines afforded the (S)-enantiomer with up to 94% ee, which could be further purified to 98% ee via crystallization of its sodium salt (Crameri et al., 1997).

Molecular Structure AnalysisThe structure of related compounds has been elucidated through X-ray crystallography, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, determining the configuration of amino-hydroxy acids (Nakamura et al., 1976). This methodology could be applied to determine the detailed molecular structure of “(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid.”

Chemical Reactions and Properties

The compound's reactivity and functional group transformations have been explored in various contexts. For instance, 4-amino-2-(substituted methyl)-2-butenoic acids, including fluoro-substituted variants, have been synthesized, offering insights into the chemical behavior of similar compounds (Silverman et al., 1986).

Physical Properties Analysis

Physical properties, such as crystallinity and hydrogen bonding potential, can be inferred from related studies, like the analysis of 5-fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione, which showcases how molecular structure influences physical state and intermolecular interactions (Lehmler & Parkin, 2008).

科学的研究の応用

Stereoselective Synthesis and Asymmetric Organic Synthesis

A study by Laue et al. (2000) highlights the stereoselective synthesis of γ-fluorinated α-amino acids, demonstrating the utility of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives in the synthesis of biologically relevant molecules. The research provides insights into diastereoselective alkylation techniques, which are crucial for developing amino acid derivatives with potential applications in drug design and synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).

Synthesis of Organoboronates

Berg et al. (2012) describe the use of a derivative of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid in the asymmetric synthesis of organoboronates. This research underscores the compound's role as a versatile intermediate in creating enantiomerically pure organoboron reagents, which are valuable in asymmetric synthesis and pharmaceutical research (Berg, Eichenauer, & Pietruszka, 2012).

Aroma Compound Formation in Fermented Foods

Matheis, Granvogl, & Schieberle (2016) explore the formation of aroma compounds through the Ehrlich pathway, indicating the relevance of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid analogs in understanding the biochemical pathways in fermented foods. This study provides a foundation for further research into flavor science and food chemistry (Matheis, Granvogl, & Schieberle, 2016).

Liquid Crystal Research

Jankowiak et al. (2008) investigate the thermal and electro-optical properties of liquid crystals incorporating (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives. Their research highlights the impact of terminal chain substitution on the properties of nematic materials and their applications in display technologies (Jankowiak, Januszko, Ringstrand, & Kaszyński, 2008).

Synthesis of PET Imaging Agents

Qiao et al. (2009) focus on the synthesis and evaluation of F-18 labeled fluoroarylvaline derivatives, including (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives, as potential PET imaging agents for tumor detection. This study illustrates the compound's potential in developing novel diagnostic tools in oncology (Qiao, He, Zhang, Li, Liu, Xu, Wang, Qi, & Peng, 2009).

特性

IUPAC Name |

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLHBYGMUXCEW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)